3,3-Dimethyl-5-oxovaleric acid chemical structure and properties
3,3-Dimethyl-5-oxovaleric acid chemical structure and properties
Whitepaper: 3,3-Dimethyl-5-oxovaleric Acid (CAS 77514-27-3) – Structural Dynamics, Synthesis, and Applications in Advanced API Design
Introduction As an application scientist bridging the gap between bench chemistry and scalable drug development, I frequently encounter the need for bifunctional linkers that offer both versatile reactivity and metabolic stability. 3,3-Dimethyl-5-oxovaleric acid (CAS: 77514-27-3) is a prime example of such a molecule[1]. Featuring both a terminal carboxylic acid and an aldehyde group, this compound serves as a highly versatile building block in organic synthesis. This whitepaper deconstructs its physicochemical profile, details a self-validating protocol for its synthesis, and explores the mechanistic rationale behind its utility in advanced Active Pharmaceutical Ingredient (API) design.
Chemical Structure & Physicochemical Properties
Understanding the physical constraints and properties of a reagent is the first step in designing robust synthetic routes. 3,3-Dimethyl-5-oxovaleric acid is an aldehydic acid with the molecular formula C₇H₁₂O₃[1]. The presence of the gem-dimethyl group at the C3 position significantly alters its physical properties compared to linear valeric acid derivatives, generally increasing its lipophilicity and boiling point[2].
Table 1: Quantitative Physicochemical Data of 3,3-Dimethyl-5-oxovaleric Acid
| Property | Value |
| Chemical Name | 3,3-Dimethyl-5-oxovaleric acid |
| Synonyms | 3,3-Dimethyl-5-oxopentanoic acid |
| CAS Number | 77514-27-3 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Density | 1.059 g/cm³ |
| Boiling Point | 269.2 ºC at 760 mmHg |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
(Data synthesized from chemical databases[1][2])
Mechanistic Synthesis & Experimental Protocols
The standard and most reliable synthesis of 3,3-dimethyl-5-oxovaleric acid relies on the alkaline hydrolysis of its ester precursor, ethyl 3,3-dimethyl-5-oxopentanoate[3].
Causality in Experimental Design: The primary challenge in this synthesis is the selective hydrolysis of the ester moiety without degrading the sensitive terminal aldehyde. A mild aqueous-methanolic potassium hydroxide (KOH) system is selected over harsh acidic hydrolysis. Acidic conditions at elevated temperatures risk aldehyde polymerization or unwanted acetal formation with the methanol solvent. Furthermore, the gem-dimethyl group provides critical steric hindrance that prevents α -deprotonation at the C4 position, thereby suppressing unwanted self-condensation (aldol reactions) under basic conditions[3].
Step-by-Step Methodology: Alkaline Hydrolysis Objective: Isolate 3,3-dimethyl-5-oxovaleric acid via selective ester cleavage.
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Reaction Setup: Dissolve 1.50 g (8.71 mmol) of ethyl 3,3-dimethyl-5-oxopentanoate in 50 mL of methanol in a round-bottom flask. Add 1 mL of deionized water to facilitate the solubility of the hydroxide base[3].
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Base Addition: Introduce 1.0 g (17.8 mmol, ~2.0 equiv) of KOH to the solution. Rationale: The ~2.0 equivalents of base ensure complete consumption of the ester while maintaining a basic environment that stabilizes the resulting carboxylate salt[3].
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Incubation: Stir the reaction mixture continuously at room temperature (20–25 °C) for 4.5 hours. Rationale: Room temperature kinetics are sufficient for primary ester hydrolysis; avoiding heat prevents thermal degradation of the aldehyde[3].
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Quenching & Acidification: Dilute the mixture with water, then carefully add aqueous hydrochloric acid (HCl, 1M) dropwise until the solution becomes acidic (pH ~2-3). Rationale: Acidification protonates the intermediate potassium 3,3-dimethyl-5-oxopentanoate, rendering the target compound neutral and lipophilic for organic extraction[3].
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Extraction: Extract the aqueous layer repeatedly with methylene chloride (CH₂Cl₂). Combine the organic layers.
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Washing & Drying: Wash the combined organic extract with a saturated aqueous sodium chloride (brine) solution to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄)[3].
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Concentration & Validation: Filter off the drying agent and remove the volatile solvent under reduced pressure (rotary evaporation).
Self-Validation Checkpoint: The protocol should afford ~1.05 g (84% crude yield) of the target acid. The product's integrity must be verified via ¹H-NMR spectroscopy, specifically confirming the preservation of the aldehyde proton (~9.7 ppm) and the gem-dimethyl singlet (~1.1 ppm)[3].
Figure 1: Synthetic workflow for 3,3-dimethyl-5-oxovaleric acid via alkaline hydrolysis.
Reactivity & Applications in Medicinal Chemistry
The true power of 3,3-dimethyl-5-oxovaleric acid lies in its orthogonal reactivity and its unique structural topology.
The Mechanistic Advantage of the gem-Dimethyl Group In molecular design, the inclusion of a gem-dimethyl group at the C3 position is a calculated pharmacokinetic and thermodynamic choice:
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Thorpe-Ingold Effect: The bulky methyl groups compress the internal bond angle of the C2-C3-C4 chain, bringing the C1 carboxyl and C5 aldehyde groups into closer spatial proximity. This pre-organization is highly advantageous when synthesizing macrocycles or cyclic intermediates.
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Metabolic Shielding: In physiological environments, linear valeric acid derivatives are susceptible to rapid β -oxidation. The steric bulk of the 3,3-dimethyl substitution effectively blocks metabolic enzymes from accessing the β -carbon, thereby extending the half-life of the resulting drug construct.
Bifunctional Reactivity in API Design Because the molecule possesses both an electrophilic aldehyde and a carboxylic acid, it acts as a versatile bridging linker in complex drug molecules[4]:
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C5 Aldehyde: Readily undergoes reductive amination with primary or secondary amines to form stable alkylamine linkages. It is also a prime candidate for Wittig olefinations to extend the carbon scaffold.
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C1 Carboxylic Acid: Can be activated (e.g., via EDC/NHS or HATU) for standard peptide coupling (amidation) or esterification.
For instance, patent literature highlights its use in synthesizing complex pentacyclic derivatives, where the acid acts as a crucial linker connecting amine-bearing pharmacophores to a lipophilic core[4].
Figure 2: Structural topology and divergent reactivity pathways of the bifunctional core.
Conclusion
3,3-Dimethyl-5-oxovaleric acid is far more than a simple aliphatic chain; it is a highly engineered chemical tool. By combining orthogonal reactive sites (aldehyde and carboxylic acid) with the conformational and metabolic benefits of a gem-dimethyl group, it enables the synthesis of highly stable, complex APIs. Adhering to the mild, room-temperature hydrolysis protocol ensures high-fidelity access to this compound, safeguarding its reactive functional groups for downstream applications.
References
- Guidechem. "3,3-Dimethyl-5-Oxopentanoic Acid 77514-27-3 wiki." Guidechem.
- PrepChem. "Synthesis of 3,3-dimethyl-5-oxopentanoic acid." PrepChem.
- Chemsrc. "3,3-dimethyl-5-oxovaleric acid | CAS#:77514-27-3." Chemsrc.
- PubChem. "US10064873, Example 23 | C49H75ClN2O6 | CID 89635169." National Institutes of Health (NIH).
